molecular formula C8H10FNO B3057923 O-[2-(3-fluorophenyl)ethyl]hydroxylamine CAS No. 863991-18-8

O-[2-(3-fluorophenyl)ethyl]hydroxylamine

Cat. No.: B3057923
CAS No.: 863991-18-8
M. Wt: 155.17 g/mol
InChI Key: YPGYJTYKYFCFEO-UHFFFAOYSA-N
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Description

O-[2-(3-fluorophenyl)ethyl]hydroxylamine: is an organic compound with the molecular formula C8H10FNO It is characterized by the presence of a hydroxylamine group attached to a 2-(3-fluorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(3-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3-fluorophenylethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-[2-(3-fluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: O-[2-(3-fluorophenyl)ethyl]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and as a reagent in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of O-[2-(3-fluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Hydroxylamine: A simpler analog with a hydroxylamine group attached to a hydrogen atom.

    N, O-Dimethylhydroxylamine: A derivative with methyl groups attached to the nitrogen and oxygen atoms.

    N, N-Diethylhydroxylamine: A derivative with ethyl groups attached to the nitrogen atom.

Uniqueness: O-[2-(3-fluorophenyl)ethyl]hydroxylamine is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs.

Properties

IUPAC Name

O-[2-(3-fluorophenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYJTYKYFCFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459721
Record name O-[2-(3-Fluorophenyl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863991-18-8
Record name O-[2-(3-Fluorophenyl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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